Fmoc-D-Glu(Ochx)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155236 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-25-2 | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204251-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclohexyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Fmoc D Glu Ochx Oh
Synthetic Routes for Fmoc-D-Glutamic Acid Derivatives
The synthesis of Fmoc-D-Glu(Ochx)-OH involves a strategic two-part protection scheme: the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the protection of the gamma-carboxyl group with a cyclohexyl (cHx) ester. This dual protection is essential for directing the chemical reactions during peptide synthesis to the correct functional groups.
Stereochemical Considerations in D-Amino Acid Synthesis
The synthesis of enantiomerically pure D-amino acids like D-glutamic acid is of paramount importance, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. acs.org Several methods exist for obtaining enantiomerically pure D-amino acids, including the resolution of racemic mixtures and asymmetric synthesis.
Enzymatic resolution is a powerful technique that can separate a racemic mixture of amino acids into its constituent enantiomers. nih.gov Another approach is the use of D-amino acid dehydrogenases, which can produce D-amino acids through the reductive amination of the corresponding 2-keto acid with high stereoselectivity. acs.orgnih.govnih.gov
In the context of chemical synthesis, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. d-nb.info For example, the alkylation of a chiral glycine (B1666218) equivalent can lead to the formation of the desired D-amino acid with high diastereoselectivity. d-nb.info The enantiomeric purity of the final Fmoc-D-amino acid is a critical quality parameter, as even small amounts of the L-enantiomer can lead to the formation of undesired diastereomeric peptides. researchgate.net
Optimization of Synthesis for High Enantiomeric Purity
Achieving high enantiomeric purity is a key objective in the synthesis of this compound. The final purity of a synthetic peptide is directly impacted by the chemical and chiral purity of the amino acid building blocks used. phenomenex.com For many applications, an enantiomeric excess (ee) of greater than 99.0% is required, with some applications demanding an ee of ≥99.8%. phenomenex.com
Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for determining the enantiomeric purity of the synthesized Fmoc-amino acids. phenomenex.comresearchgate.net The development of specialized chiral stationary phases, such as those based on polysaccharides, has enabled the baseline separation of enantiomers for a wide range of Fmoc-amino acids. phenomenex.comresearchgate.net
Optimization of the synthesis process to minimize racemization is crucial. Racemization can occur during the activation and coupling steps of peptide synthesis. researchgate.net The choice of coupling reagents, additives, and base can significantly impact the level of racemization. researchgate.net Careful control of reaction conditions, such as temperature and reaction time, is also necessary to maintain the stereochemical integrity of the amino acid.
| Parameter | Target Value | Rationale |
| HPLC Purity | ≥ 99% | Ensures higher yields and easier purification of the final peptide. |
| Enantiomeric Purity | ≥ 99.8% | Minimizes the formation of diastereomeric peptide impurities. phenomenex.com |
| Free Amine Content | ≤ 0.2% | Reduces the incidence of double insertion during peptide synthesis and improves storage stability. |
| Acetate Content | ≤ 0.02% | Minimizes capping by-products. |
Scale-Up Synthesis Considerations for Research Applications
The ability to scale up the synthesis of this compound is important for meeting the demands of research and development. The transition from laboratory-scale to larger-scale production presents several challenges, including maintaining reaction efficiency, purity, and cost-effectiveness. researchgate.netacs.orgd-nb.info
Key considerations for scale-up include:
Reagent Stoichiometry: Optimizing the ratio of reactants to maximize conversion while minimizing waste and cost. d-nb.info
Solvent Volume: Reducing solvent usage to improve process efficiency and reduce environmental impact. d-nb.info
Purification Methods: Developing robust and scalable purification techniques, such as crystallization, to replace chromatographic methods that may be less practical on a large scale. d-nb.info
Process Safety: Ensuring that the scaled-up process can be conducted safely, particularly when using hazardous reagents.
The development of efficient, one-pot synthetic methodologies can significantly streamline the manufacturing process and reduce labor costs. researchgate.netnih.govacs.org Furthermore, the use of automated synthesis platforms can enhance reproducibility and throughput for the preparation of peptide libraries and other research applications. researchgate.netnih.gov The availability of high-purity Fmoc-amino acids at a lower cost, driven by economies of scale, has been a significant factor in the widespread adoption of Fmoc chemistry in both academic and industrial settings. altabioscience.com
Application of Fmoc D Glu Ochx Oh in Solid Phase Peptide Synthesis Spps
Integration into Fmoc/tBu Strategy of SPPS
The most prevalent method in contemporary peptide synthesis is the Fmoc/tBu strategy. This approach relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive amino acid side chains. researchgate.netpeptide.com
The Fmoc group is fundamental to the iterative nature of SPPS. researchgate.netchemimpex.com It effectively shields the α-amino group of the incoming amino acid, in this case, D-glutamic acid, preventing its self-polymerization during the activation and coupling steps. researchgate.net After the successful incorporation of the amino acid into the growing peptide chain, the Fmoc group is quantitatively removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.compeptide.com This deprotection step regenerates the free N-terminal amine of the peptide-resin, making it available for the next coupling cycle. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. peptide.com
The term "orthogonality" in the context of protecting groups refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other types of protecting groups present in the molecule. peptide.com The cyclohexyl (cHx) ester protecting the side-chain carboxyl group of the D-glutamic acid in Fmoc-D-Glu(OcHx)-OH is a key feature that makes it compatible with the Fmoc/tBu strategy.
The cHx group is stable under the basic conditions used to remove the N-α-Fmoc group (e.g., piperidine/DMF). It is also resistant to the mildly acidic conditions that might be used for the cleavage of highly acid-labile resins. thieme-connect.de However, the cHx ester is cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are often used in the final step of the Boc/Bzl strategy to deprotect the peptide and cleave it from the resin. ug.edu.pl While the standard Fmoc/tBu strategy employs trifluoroacetic acid (TFA) for final cleavage and side-chain deprotection, the increased stability of the cHx group compared to the tert-butyl (tBu) group can be advantageous. ug.edu.pl This differential stability allows for selective deprotection schemes. For instance, in a peptide containing both tBu- and cHx-protected residues, the tBu groups can be removed with a milder TFA treatment, leaving the cHx group intact for subsequent, specific modifications. The cHx group is considered superior to the benzyl (B1604629) (Bzl) group in preventing acid-catalyzed aspartimide formation due to its greater steric hindrance. ug.edu.pl
Role of Fmoc as an N-alpha Protecting Group
Prevention and Mitigation of Side Reactions Involving this compound
The chemical environment of SPPS, particularly the repeated cycles of base-mediated Fmoc-deprotection and subsequent coupling steps, can promote various side reactions. The structure of this compound and the conditions of its use are pivotal in controlling these undesirable pathways.
While the term "aspartimide" specifically refers to the cyclization side reaction involving aspartic acid, a mechanistically analogous reaction occurs with glutamic acid, leading to the formation of a six-membered ring known as a glutarimide (B196013). This intramolecular cyclization is a significant risk during the piperidine-induced Fmoc-deprotection step. The peptide backbone nitrogen attacks the side-chain ester, leading to the cyclic imide intermediate. This intermediate can then hydrolyze to form not only the desired α-linked peptide but also a significant amount of the undesired β-linked peptide isomer, which is often difficult to separate from the target product. nih.gov
The selection of the side-chain protecting group is a critical strategy to suppress this side reaction. The cyclohexyl (OcHx) ester in this compound offers greater stability against nucleophilic attack compared to more common protecting groups like the benzyl (OBzl) ester. Research on the analogous Asp-Gly sequence demonstrated that under treatment with 20% piperidine in DMF, an Asp(OBzl)-Gly sequence resulted in 100% aspartimide formation. oup.com In contrast, the use of an Asp(OChx)-Gly sequence significantly reduced this side reaction, with only 2.5% imide formation observed per deprotection cycle. oup.com The tert-butyl (OtBu) ester provides even greater resistance due to its steric bulk and poor leaving group characteristics, showing only 0.3% imide formation in the same model system. oup.com However, even the OtBu group is not always sufficient to prevent cyclization, especially in sensitive sequences far from the N-terminus. oup.com
Therefore, while not providing complete suppression, the OcHx group represents a strategic compromise, offering a substantial reduction in glutarimide-related side products compared to more labile esters.
Table 1: Influence of Aspartate Side-Chain Ester on Aspartimide Formation
| Asp-Gly Sequence with Protecting Group | Imide Formation per Deprotection Cycle (%) | Reference |
|---|---|---|
| -Asp(OBzl)-Gly- | 100 | oup.com |
| -Asp(OChx)-Gly- | 2.5 | oup.com |
| -Asp(OtBu)-Gly- | 0.3 | oup.com |
Other general strategies to minimize this side reaction include using milder bases for Fmoc deprotection, such as piperazine (B1678402) instead of piperidine, or adding HOBt to the deprotection solution. biotage.com Another approach involves backbone protection, where the amide nitrogen of the residue preceding glutamic acid is protected, for example with a Dmb (2,4-dimethoxybenzyl) group, which completely prevents the initial intramolecular attack. peptide.com
Racemization, the loss of chiral integrity of an amino acid, is a major concern during the activation step of peptide coupling. For this compound, this would involve its conversion to the corresponding L-isomer, leading to diastereomeric impurities. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize. mdpi.com
The degree of racemization is highly dependent on the coupling reagents and additives used. Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) can produce highly reactive intermediates that may promote oxazolone (B7731731) formation and subsequent racemization. mdpi.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives like HOAt (1-hydroxy-7-azabenzotriazole) is crucial for suppressing racemization by forming active esters that are less prone to cyclizing into oxazolones. peptide.combachem.com
Modern coupling reagents have been developed to minimize racemization. Phosphonium salt reagents like PyBOP and aminium/uronium salt reagents like HBTU and HATU are highly efficient and, when used correctly, can reduce the risk of racemization. bachem.com For particularly racemization-prone residues like histidine, specific reagents such as DEPBT have been shown to be exceptionally effective at preserving stereochemical purity. bachem.com While glutamic acid is not considered as high-risk as histidine or cysteine, careful selection of the coupling methodology is still vital, especially when longer activation times or elevated temperatures are required. nih.govpeptide.com
Table 2: Common Coupling Reagents and their General Impact on Racemization
| Coupling Reagent/System | General Effect on Racemization | Notes |
|---|---|---|
| DCC or DIC alone | High risk | Formation of reactive O-acylisourea ester promotes oxazolone formation. mdpi.com |
| DCC/HOBt or DIC/HOBt | Suppressed | HOBt additive minimizes racemization. peptide.com Still a preferred method for some residues like Cys(Trt). bachem.com |
| HATU/HOAt | Strongly suppressed | The nitrogen in HOAt is thought to stabilize the activated ester against oxazolone formation. mdpi.combachem.com |
| PyBOP/PyAOP | Low risk | Efficient reagents that generally provide low levels of racemization. bachem.com |
| DEPBT | Very low risk | Known for its remarkable resistance to racemization, especially for sensitive residues. bachem.com |
When a dipeptide is anchored to the resin, the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide from the support in the form of a cyclic dipeptide, or diketopiperazine (DKP). iris-biotech.de This side reaction is irreversible and terminates the peptide chain. A sequence with this compound as the second amino acid to be coupled would create an N-terminal H-D-Glu(OcHx)-[AA1]-Resin intermediate, which is susceptible to DKP formation. The basic conditions of the subsequent Fmoc deprotection step can catalyze this reaction. iris-biotech.de
Several strategies are effective in mitigating DKP formation:
Use of Sterically Hindered Resins: Employing a resin with a bulky linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can sterically inhibit the N-terminal amine from attacking the resin linkage. peptide.comadvancedchemtech.com
Introduction of a Dipeptide: Instead of coupling the first two amino acids sequentially, a pre-formed dipeptide (in this case, Fmoc-[AA3]-D-Glu(OcHx)-OH) can be coupled to the first amino acid on the resin. This bypasses the problematic dipeptide-resin stage altogether. peptide.comnih.gov
In Situ Neutralization Protocols: In Boc-based synthesis, in situ neutralization protocols are used to suppress DKP formation. peptide.com For Fmoc chemistry, a related strategy is to use a milder deprotection condition or a protocol where the subsequent coupling is initiated immediately after deprotection to trap the free amine before it can cyclize. ub.edursc.org
Suppression of Racemization during Coupling
Impact of this compound on Peptide Chain Elongation and Purity
The incorporation of this compound can influence the efficiency of peptide chain elongation and the purity of the final crude product. The primary positive impact on purity stems from the OcHx group's ability to reduce glutarimide formation compared to more labile esters, thus minimizing the generation of hard-to-separate β-Glu isomers. oup.com
Automated Solid-Phase Peptide Synthesis with this compound
This compound is fully compatible with automated SPPS platforms, which have become standard for peptide production. beilstein-journals.orgnih.gov The Fmoc/tBu strategy is the most common chemistry used in these synthesizers. beilstein-journals.org The automated process involves precisely controlled, repeated cycles of deprotection, washing, and coupling. A key feature of Fmoc-based automated synthesis is the ability to monitor the completion of the deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. nih.gov
When incorporating a non-standard building block like this compound, standard automated protocols may require optimization. Due to the steric bulk of the protected amino acid, the synthesizer's protocol might be adjusted to extend the coupling time or to perform a "double coupling," where the coupling step is repeated to ensure the reaction reaches completion and prevents the formation of deletion sequences. nih.gov The choice of coupling reagents and additives programmed into the synthesizer's methods is also critical to suppress the side reactions of glutarimide formation and racemization as discussed previously. While the synthesis is automated, the strategic selection of building blocks like this compound and the fine-tuning of reaction protocols are essential for successfully obtaining high-purity peptides. nih.gov
Table 3: Compound Names Mentioned in Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 2-CTC Resin | 2-Chlorotrityl Chloride Resin |
| Boc | tert-Butoxycarbonyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |
| DIC | N,N'-Diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| Dmb | 2,4-Dimethoxybenzyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-cyclohexyl ester |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HOBt | 1-Hydroxybenzotriazole |
| OBzl | Benzyl ester |
| OcHx | Cyclohexyl ester |
| OtBu | tert-Butyl ester |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
Advanced Protecting Group Strategies and Orthogonal Chemistry
Comparative Analysis of Carboxyl Protecting Groups for Glutamic Acid in Fmoc SPPS
The carboxylic acid side chain of glutamic acid (Glu) is a common site for modification and requires robust protection during SPPS. The choice of the protecting group for the γ-carboxyl group is critical and can influence the efficiency of the synthesis and the purity of the final product.
The tert-butyl (OtBu) ester is the most common protecting group for the glutamic acid side chain in standard Fmoc-SPPS. peptide.compeptide.com However, the cyclohexyl (OcHx) ester presents a valuable alternative, particularly in specific synthetic contexts. Both protecting groups are acid-labile and are typically removed during the final cleavage of the peptide from the resin with strong acid, such as TFA. iris-biotech.desigmaaldrich.com
The OcHx ester offers enhanced stability compared to the OtBu ester under certain conditions. This increased stability can be advantageous in the synthesis of long or complex peptides where repeated exposure to the basic conditions for Fmoc deprotection might lead to premature, albeit slow, loss of the OtBu group. While both are generally stable to the piperidine (B6355638) treatment used for Fmoc removal, the OcHx group provides an additional margin of safety.
A key advantage of the OcHx group, particularly in Boc-based SPPS, is its ability to suppress the formation of aspartimide, a common side reaction involving aspartic acid residues. core.ac.uk This benefit can, by extension, be relevant for glutamic acid in preventing related side reactions under basic conditions.
The following table provides a comparative overview of the OcHx and OtBu protecting groups for glutamic acid in Fmoc SPPS:
| Feature | Cyclohexyl (OcHx) Ester | tert-Butyl (OtBu) Ester |
| Chemical Structure | Ester linkage to a cyclohexyl ring | Ester linkage to a tert-butyl group |
| Primary Use in Fmoc SPPS | Side-chain protection of glutamic acid | Standard side-chain protection of glutamic acid. peptide.compeptide.com |
| Deprotection Condition | Strong acid (e.g., TFA, HF). | Strong acid (e.g., TFA). iris-biotech.dechemimpex.com |
| Stability to Base (Fmoc deprotection) | High stability | Generally stable, but can be slightly more labile than OcHx over extended syntheses |
| Suppression of Side Reactions | Can minimize undesired cyclizations. peptide.com | Standard level of protection |
| Orthogonality | Orthogonal to the base-labile Fmoc group. | Orthogonal to the base-labile Fmoc group. iris-biotech.de |
To achieve a higher degree of synthetic flexibility, particularly for the synthesis of cyclic or branched peptides, a third dimension of orthogonality is often required. csic.esacs.org This involves the use of "super-orthogonal" or "semi-permanent" protecting groups that can be removed under conditions that leave both the Fmoc and tBu-based groups intact. csic.esiris-biotech.de
Allyl (All) Ester: The allyl ester is a highly useful orthogonal protecting group for the glutamic acid side chain. peptide.com It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for tBu deprotection. peptide.comacs.org The allyl group is selectively removed by treatment with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. acs.org This allows for on-resin modification of the glutamic acid side chain, such as lactam bridge formation. peptide.com However, the process can be reagent-intensive and requires an inert atmosphere to prevent catalyst poisoning. acs.org
4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) Ester: The Dmab ester was introduced as an orthogonal protecting group compatible with Fmoc/tBu chemistry. acs.org It is stable to both piperidine and TFA but can be cleaved with 2% hydrazine (B178648) in DMF. acs.org The deprotection involves a two-step process: initial removal of the ivDde-like portion followed by the collapse of the resulting p-aminobenzyl ester. While effective, the removal of the Dmab group can sometimes be slow and may require extended reaction times or the addition of co-reagents. acs.org
2-Phenylisopropyl (2-PhiPr) Ester: The 2-phenylisopropyl ester offers another level of orthogonality, as it can be removed under very mild acidic conditions, typically 1% TFA in dichloromethane (B109758) (DCM). peptide.com These conditions are mild enough not to cleave tBu-based protecting groups, allowing for selective deprotection of the glutamic acid side chain. peptide.com The 2-PhiPr group is particularly advantageous as it provides significant protection against aspartimide formation, making it a preferred choice for synthesizing cyclic peptides prone to this side reaction.
Cyclohexyl (OcHx) vs. tert-Butyl (OtBu) Ester
Selective Deprotection Methodologies for OcHx Group
While the OcHx group is typically removed along with other tBu-based protecting groups during the final TFA cleavage, its inherent stability allows for some degree of selective deprotection under specific, harsher conditions if necessary. The primary method for the removal of the OcHx ester is acidolysis with strong acids. Hydrogen fluoride (B91410) (HF) is a potent reagent capable of cleaving the OcHx group, often used in Boc-SPPS. core.ac.uk In the context of Fmoc-SPPS, a standard TFA "cocktail" containing scavengers is generally sufficient for its removal. sigmaaldrich.com
The concept of selective deprotection for OcHx in the presence of other, even more stable, protecting groups is less common in standard Fmoc/tBu strategies. Its primary role is as a robust, acid-labile protecting group that offers enhanced stability over the more common OtBu group.
Design of Orthogonal Protecting Schemes for Multifunctional Peptides
The synthesis of multifunctional peptides, such as those with branches, cyclic structures, or post-translational modifications, requires a sophisticated and well-designed orthogonal protection scheme. csic.esfiveable.me The goal is to have a set of protecting groups that can be removed in a specific order, allowing for site-specific modifications at various stages of the synthesis. rsc.orgiris-biotech.de
A typical tri-orthogonal scheme for a multifunctional peptide containing Fmoc-D-Glu(O-super-orthogonal)-OH might look like this:
Nα-Fmoc group: Removed at each step of peptide elongation using a base (e.g., 20% piperidine in DMF). iris-biotech.de
Side-chain protecting groups (e.g., tBu, Trt, Pbf): Stable to the conditions of Fmoc deprotection but removed at the end of the synthesis with strong acid (e.g., 95% TFA). iris-biotech.de
Super-orthogonal side-chain group (e.g., Allyl, Dmab, or 2-PhiPr on the glutamic acid): Stable to both piperidine and TFA, but selectively removed by a specific third type of reagent (e.g., Pd(PPh3)4 for Allyl, hydrazine for Dmab, or 1% TFA for 2-PhiPr). peptide.comacs.org
The use of Fmoc-D-Glu(Ochx)-OH in such a scheme would typically place the OcHx group in the second category, to be removed during the final acid cleavage. Its enhanced stability provides an extra layer of security during the multiple steps of a complex synthesis.
Challenges and Innovations in Protecting Group Removal
Despite the advances in protecting group chemistry, challenges remain, particularly in the synthesis of "difficult sequences" that are prone to aggregation or side reactions. nih.gov The removal of protecting groups, especially in the final cleavage step, can generate highly reactive cationic species that may modify sensitive amino acid residues like tryptophan, methionine, or tyrosine. sigmaaldrich.com
A significant area of innovation is the development of milder deprotection conditions to improve the yield and purity of sensitive peptides.
For acid-labile groups, the composition of the TFA cleavage cocktail is crucial. The addition of scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) is standard practice to quench the reactive carbocations generated during deprotection. sigmaaldrich.com For extremely sensitive peptides, cleavage from highly acid-sensitive resins allows for the use of very dilute acid, preserving acid-labile modifications on the peptide. peptide.com
The development of photolabile protecting groups (PPGs) represents another frontier in mild deprotection strategies. mdpi.com These groups are stable to a wide range of chemical conditions used in SPPS but can be removed by UV irradiation, offering a "traceless" deprotection method that avoids the use of harsh chemical reagents. mdpi.com
Scavenger Selection for Cleavage Cocktails
The final cleavage and deprotection step in Solid Phase Peptide Synthesis (SPPS) is critical for obtaining the desired peptide in high purity. This process, typically mediated by a strong acid like trifluoroacetic acid (TFA) in Fmoc-based strategies, removes not only the peptide from the solid support but also the acid-labile side-chain protecting groups. thermofisher.comwpmucdn.com During the acidolysis of protecting groups such as the cyclohexyl ester (Ochx) of glutamic acid, tert-butyl (tBu) ethers/esters, tert-butyloxycarbonyl (Boc), and trityl (Trt) groups, highly reactive electrophilic carbocations are generated. thermofisher.com If left unquenched, these cationic species can irreversibly modify nucleophilic amino acid residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products. acs.orgproteogenix.science
To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage mixture to trap the reactive carbocations. thermofisher.comproteogenix.science The selection of an appropriate scavenger cocktail is not determined by a single amino acid like this compound, but rather by the entire amino acid composition of the peptide, as the cocktail must effectively quench all types of carbocations generated from the various protecting groups present. thermofisher.comwpmucdn.com
Research findings indicate that while the cyclohexyl ester (OcHx) is a relatively stable protecting group, the cleavage conditions must be optimized for the most sensitive residues and most labile protecting groups in the sequence. peptide.com For instance, a peptide containing D-Glu(Ochx) may also contain Arg(Pbf), Trp(Boc), or Cys(Trt). The cleavage of Pbf, Boc, and Trt groups releases reactive cations that are primary targets for scavengers. The goal is to use a cleavage cocktail that quantitatively removes all protecting groups and separates the peptide from the resin while minimizing acid-catalyzed degradation or modification. thermofisher.com
A variety of scavengers are employed, each with a specificity towards certain reactive species. Trialkylsilanes, such as triisopropylsilane (TIS), are highly effective, non-malodorous scavengers for quenching the stabilized cations liberated from trityl groups and are also efficient scavengers of t-butyl cations. nih.govresearchgate.net Water is commonly included to scavenge t-butyl cations, which are generated from the deprotection of tBu and Boc groups. wpmucdn.com For peptides containing sensitive residues like Cys and Trp, thiol-based scavengers such as 1,2-ethanedithiol (EDT) are particularly effective at preventing oxidation and alkylation.
The following table summarizes common scavengers used in TFA cleavage cocktails, their primary functions, and typical compositions.
Table 1: Common Scavengers for TFA Cleavage Cocktails
| Scavenger | Primary Target / Function | Typical Concentration (v/v) | Notes |
|---|---|---|---|
| Triisopropylsilane (TIS) | Scavenges trityl and t-butyl carbocations. nih.gov Acts as a reducing agent. nih.govresearchgate.net | 1 - 5% | A common component of general-purpose, low-odor cleavage cocktails. Highly recommended when Trt groups are present. |
| Water (H₂O) | Scavenges t-butyl cations. wpmucdn.com | 2.5 - 5% | Used in conjunction with other scavengers. Important for peptides with many tBu-protected residues (Asp, Glu, Ser, Thr, Tyr). wpmucdn.com |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations; prevents Trp oxidation; assists in Trt group removal. | 1 - 5% | Highly effective but has a strong, unpleasant odor. Recommended for peptides containing Cys. biotage.com |
| Thioanisole | Suppresses t-butylation and other modifications of Trp; scavenges cations from Arg(Pmc/Pbf) deprotection. | 2 - 5% | Often used in more complex cocktails for sensitive sequences. |
| Phenol | Protects Tyr and Trp residues from modification. | 2 - 5% | It is a solid and can be corrosive and toxic. wpmucdn.com |
| Dithiothreitol (DTT) | A reducing agent that prevents the formation of disulfide bonds between Cys residues. wpmucdn.com | 1 - 5% | Often used for Cys-containing peptides to keep the sulfhydryl groups in a reduced state. acs.org |
For most standard peptide sequences, including those containing D-Glu(Ochx) but lacking particularly sensitive residues like multiple Arg, Cys, or Met, a simple and effective low-odor cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). However, if the peptide contains residues highly susceptible to oxidation or alkylation, such as Met, Cys, and Trp, more robust and complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to ensure the integrity of the final product. peptide.com It is also noteworthy that for peptides containing Glu(OcHx), cleavage at reduced temperatures (e.g., 0-5 °C) is sometimes recommended to minimize potential side reactions like the formation of anisylated byproducts if anisole-based scavengers are present. Ultimately, the optimal cleavage strategy may require empirical testing on a small scale to balance complete deprotection with minimal side product formation.
Application of Peptides Containing D Glutamic Acid Residues in Chemical Biology and Drug Discovery
Design and Synthesis of D-Amino Acid Containing Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The incorporation of D-amino acids, including D-glutamic acid, is a key strategy in the design of peptidomimetics. researchgate.netnih.gov This substitution can induce specific secondary structures, like β-turns, which can increase binding affinity and biological stability. nih.gov
The synthesis of these peptidomimetics often involves solid-phase peptide synthesis (SPPS), where Fmoc-protected D-amino acids are sequentially added to a growing peptide chain. researchgate.net The use of D-amino acids can influence the formation of secondary structures and result in increased binding affinity and/or biological stability of the bioactive peptides. researchgate.net For example, a series of D-amino acid-containing peptidomimetics were designed and synthesized as novel inhibitors of the polo-like kinase 1 (Plk1) polo-box domain (PBD), a target in cancer therapy. nih.gov One of these compounds demonstrated improved stability in rat plasma compared to its L-peptide counterpart. nih.gov
The design process for these peptidomimetics often leverages the understanding that D-amino acids can help mimic natural peptide conformations while being less susceptible to enzymatic degradation. researchgate.netnih.gov This approach has been successful in developing analogs of biologically significant peptides with the potential for improved therapeutic efficacy. researchgate.net
Incorporation into Cyclic Peptides and Peptide Macrocycles
Cyclic peptides often exhibit enhanced stability and binding affinity compared to their linear counterparts. The incorporation of D-glutamic acid residues plays a crucial role in the synthesis and structural properties of these macrocycles.
Strategies for On-Resin Cyclization Involving D-Glutamic Acid Side Chain
On-resin cyclization is a widely used technique for the synthesis of cyclic peptides, offering advantages such as minimizing intermolecular side reactions. universiteitleiden.nl The side chain of glutamic acid provides a convenient handle for anchoring the peptide to the solid support, facilitating head-to-tail cyclization. biotage.comnih.gov
One common strategy involves attaching the Fmoc-Glu-O-tert-butyl (Fmoc-Glu(OtBu)-OH) to the resin. nih.gov After the linear peptide has been assembled, the N-terminal Fmoc group and the side-chain tert-butyl group of the glutamic acid are selectively deprotected, allowing for the formation of a cyclic peptide through an amide bond. nih.gov Studies have shown that using a glutamic acid linker can lead to better cyclization efficiency compared to an aspartic acid linker, likely due to the longer side chain of glutamic acid providing more flexibility and reducing steric hindrance from the resin. biotage.com
In some cases, cyclization is performed prior to the completion of the full peptide sequence to avoid side reactions like pyroglutamate (B8496135) formation. rsc.orgmit.edu This involves cyclizing a portion of the peptide chain on the resin before continuing with the addition of the remaining amino acids. rsc.orgmit.edu
Table 1: Comparison of On-Resin Cyclization Efficiency with Glutamic vs. Aspartic Acid Linkers
| Amino Acid Linker | Linear Peptide Purity | Cyclic Peptide Purity | Conversion to Cyclic Product |
| Glutamic Acid | 64% | 22-28% | Significant |
| Aspartic Acid | 78% | Poorer than Glu-linked | Poorer than Glu-linked |
Data sourced from a study evaluating on-resin head-to-tail cyclization protocols. biotage.com
Solution-Phase Cyclization Approaches
Solution-phase cyclization is an alternative method where the linear peptide is first cleaved from the resin and then cyclized in solution. nih.gov This approach can be sequence-dependent and may lead to the formation of dimers and trimers as side products. nih.gov
For solution-phase cyclization involving a glutamic acid residue, the peptide is typically synthesized on a resin with a linker that allows for cleavage while keeping the side-chain protecting groups intact. nih.gov For example, a 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) linker can be used to attach the α-carboxyl group of glutamic acid to the resin. nih.gov After synthesis, the peptide is released from the resin and subjected to cyclization in solution using coupling reagents like PyBOP. nih.gov
While solution-phase cyclization can be effective, on-resin methods are often preferred due to higher efficiency and reduced oligomerization. nih.gov
Role in Branched Peptides and Peptide Conjugates
D-glutamic acid can also be utilized in the construction of branched peptides and peptide conjugates. In branched peptides, the side-chain carboxyl group of D-glutamic acid can serve as an attachment point for another peptide chain, creating a dendritic structure.
Peptide conjugates involve linking a peptide to another molecule, such as a drug or a labeling agent, to enhance its properties. nih.gov The side chain of D-glutamic acid provides a convenient site for such conjugation. This approach is used to improve the drug and diagnostic properties of peptides. researchgate.net The conjugation of bioactive molecules to peptides containing D-amino acids can enhance their stability, selectivity, and permeability. nih.gov
Development of Peptide-Based Therapeutics
The incorporation of D-glutamic acid is a valuable strategy in the development of peptide-based therapeutics, primarily due to its ability to enhance the peptide's resistance to enzymatic degradation.
Enhancement of Proteolytic Stability
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. tandfonline.comcam.ac.uk Most proteases are stereospecific and primarily recognize L-amino acids. tandfonline.comnih.gov By substituting an L-amino acid with its D-enantiomer, such as D-glutamic acid, the peptide becomes less susceptible to cleavage by these enzymes. tandfonline.comnih.govnih.gov This increased proteolytic stability leads to a longer biological half-life, which is a desirable property for therapeutic agents. biorxiv.org
The introduction of D-amino acids has been shown to significantly improve the stability of peptides in various biological media, including human serum and lysosomal preparations. pnas.org For instance, peptides with D-amino acid substitutions in their flanking regions retained their antibody-binding function while showing high resistance to proteolytic degradation. pnas.org This strategy has been successfully employed in the development of several peptide drugs, where the increased stability contributes to their therapeutic efficacy. tandfonline.com The use of D-amino acids is a well-established method to overcome the inherent instability of peptides and enhance their potential as therapeutic agents. nih.govnih.govbiorxiv.org
Modulation of Bioactivity and Selectivity
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a powerful strategy for modulating their biological activity and receptor selectivity. This modification fundamentally alters the peptide's properties by influencing its enzymatic stability, three-dimensional conformation, and interactions with biological targets. formulationbio.commdpi.com
Beyond stability, the change in stereochemistry at a specific residue can induce significant alterations in the peptide's secondary and tertiary structure. mdpi.comresearchgate.net These conformational changes can profoundly affect how the peptide binds to its target receptor or protein. The altered orientation of a side chain can either improve or hinder the binding affinity and can lead to a shift in selectivity. mdpi.comacs.org In some cases, D-amino acid-containing peptides (DAACPs) exhibit dramatically higher affinity and selectivity for their receptors compared to their all-L-amino acid counterparts. acs.org
Research has demonstrated that this strategic isomerization can be used to fine-tune the pharmacological profile of a peptide. For instance, the introduction of a single D-amino acid in a neuropeptide was shown to modulate its selectivity between two distinct G protein-coupled receptors (GPCRs). pnas.org This highlights how a subtle stereochemical change can redirect a peptide's signaling pathway. This principle has been applied in the development of peptide-based inhibitors for protein-protein interactions (PPIs), a promising area in targeted cancer therapy. mdpi.comfrontiersin.org By incorporating D-amino acids, researchers have designed inhibitors with improved stability and specificity for targets like the HER2 receptor. mdpi.com
| Effect of D-Amino Acid Incorporation | Description | Research Findings |
|---|---|---|
| Enhanced Proteolytic Stability | D-amino acids are not recognized by most endogenous proteases, leading to increased resistance to degradation. formulationbio.comnih.govmdpi.com | Peptides with D-amino acids show a longer half-life in biological systems, which can lead to higher overall physiological activity. mdpi.comresearchgate.net |
| Altered 3D Conformation | The change in stereochemistry modifies the peptide's backbone and side-chain orientations, altering its secondary and tertiary structure. mdpi.comresearchgate.net | The position of the D-amino acid can significantly transform the peptide's secondary structure, which is a key determinant of its biological function. mdpi.com |
| Modulated Receptor Binding | Conformational changes directly impact the peptide's interaction with its biological target, affecting binding affinity and specificity. mdpi.comacs.org | DAACPs can exhibit significantly higher binding affinity and selectivity for their target receptors compared to the all-L versions. acs.org |
| Shifted Target Selectivity | A single L- to D-amino acid isomerization can alter the preference of a peptide for different members of a receptor family. pnas.org | A neuropeptide containing a D-phenylalanine residue demonstrated altered selectivity between two distinct GPCRs, showcasing a mechanism for modulating signaling pathways. pnas.org |
Applications in Supramolecular Chemistry and Hydrogel Formation
Peptides containing D-glutamic acid and other D-amino acids are of significant interest in the fields of supramolecular chemistry and materials science, particularly for the formation of self-assembling nanomaterials like hydrogels. nih.govnih.gov The incorporation of D-amino acids provides a unique tool to control the self-assembly process and to fabricate materials with enhanced biostability. nih.govnih.gov
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for numerous biomedical applications, including tissue engineering, wound dressing, and drug delivery. nih.govejbiotechnology.infomdpi.com Peptide-based hydrogels are formed through the spontaneous self-assembly of peptide monomers into nanofibrous networks, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.gov
The introduction of a D-amino acid into a peptide sequence can have a profound, though not always predictable, effect on its self-assembly and gelation properties. nih.gov The chirality of the amino acids is a critical factor. In some cases, the insertion of a D-amino acid can disrupt the formation of the β-sheet structures necessary for hydrogelation. nih.gov In other instances, it can be the key to inducing self-assembly, especially in short peptides that would not otherwise form gels. nih.gov For example, studies have shown that short peptides composed entirely of D-amino acids can self-assemble into stable hydrogels that are resistant to proteases, making them excellent candidates for cell culture scaffolds. nih.gov
Poly(γ-glutamic acid) (γ-PGA), a naturally occurring biopolymer composed of both D- and L-glutamic acid units linked via an amide bond between the α-amino and γ-carboxylic acid groups, is a prominent example. nih.govacs.org This polymer is biocompatible, biodegradable, and its side-chain carboxylic acid groups provide ample opportunities for cross-linking to form robust hydrogels. nih.govacs.org These γ-PGA hydrogels have been extensively explored for various biomedical applications. ejbiotechnology.infomdpi.com
The chirality of the peptide can also influence its interaction with other biological molecules, which can be harnessed to trigger hydrogelation. A study investigating protein-triggered self-assembly found that a peptide containing L-glutamic acid readily formed a hydrogel in the presence of bovine serum albumin (BSA), whereas its D-enantiomer did not, highlighting the stereospecificity of the peptide-protein interactions that drive the assembly. rsc.org This demonstrates that chirality is a crucial design parameter for creating smart, stimuli-responsive biomaterials.
| Peptide System | Key Feature(s) | Application in Supramolecular Chemistry/Hydrogelation |
|---|---|---|
| Fmoc-D-Glu-OH | Glutamate derivative with Fmoc protecting group. | Used as a building block for the preparation of supramolecular hydrogels. medchemexpress.com |
| Short D-Oligopeptide (e.g., Ac-D-Phe-D-Phe-D-Phe-Gly-D-Lys) | Composed entirely of D-amino acids. | Self-assembles into nanofibers to form a protease-resistant hydrogel suitable as a scaffold for 3D cell culture. nih.gov |
| Poly(γ-glutamic acid) (γ-PGA) | Biopolymer of D- and L-glutamic acid units. | Forms biocompatible and biodegradable hydrogels via cross-linking for drug delivery and tissue engineering. nih.govejbiotechnology.infoacs.org |
| Heterochiral Tripeptides | Contains a mixture of L- and D-amino acids. | The position of the D-amino acid can induce or alter gelation, demonstrating that chirality can be a tool to control supramolecular behavior. nih.gov |
| Glutamic Acid-Containing Peptides + Protein | Chirality-dependent interaction with proteins. | L-peptides self-assemble into hydrogels when triggered by bovine serum albumin, while D-peptides do not, showing the influence of chirality on protein-induced gelation. rsc.org |
Analytical Methodologies for Characterization of Peptides Synthesized with Fmoc D Glu Ochx Oh
Chromatographic Techniques for Purity Assessment (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool for assessing the purity of peptides synthesized using Fmoc-D-Glu(Ochx)-OH. asm.orgrsc.org This technique separates peptides based on their hydrophobicity. nih.gov The inclusion of the cyclohexyl (cHx) ester on the D-glutamic acid side chain significantly increases the hydrophobicity of the peptide, influencing its retention time on the RP-HPLC column.
A typical RP-HPLC analysis involves dissolving the crude peptide in a suitable solvent and injecting it into the HPLC system. A gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. rsc.orghplc.eu This causes peptides to elute from the column in order of increasing hydrophobicity. nih.gov The purity of the target peptide is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net
Table 1: Typical RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Condition |
| Column | C18, 250mm x 4.6mm, 5µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Gradient | e.g., 5% to 95% B over 30 minutes |
This table provides a general example of RP-HPLC conditions. The optimal conditions can vary depending on the specific peptide sequence and its properties.
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of the synthesized peptide and confirm its amino acid sequence. ijsra.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. ijsra.net
For peptides containing this compound, MS analysis confirms the successful incorporation of this modified amino acid by verifying that the observed molecular weight matches the calculated theoretical mass. The cyclohexyl ester group adds a specific mass to the glutamic acid residue, which can be precisely detected.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions. fu-berlin.deresearchgate.net This allows for the verification of the amino acid sequence, including the position of the D-Glu(Ochx) residue. fu-berlin.de The fragmentation pattern can reveal information about the peptide backbone and side chains. ucsf.edu
Table 2: Expected Mass Shift due to D-Glu(Ochx) Incorporation
| Amino Acid | Residue Mass (monoisotopic) | Modification | Mass of Modified Residue |
| D-Glutamic Acid | 129.04259 u | Cyclohexyl esterification | 211.11539 u |
This table illustrates the change in mass upon modification of a D-Glutamic acid residue with a cyclohexyl group.
Chiral Analysis for Enantiomeric Purity of D-Glutamic Acid Residues
Ensuring the enantiomeric purity of the incorporated D-glutamic acid residue is critical, as the presence of the L-enantiomer can significantly impact the peptide's biological activity. nih.govmdpi.com Chiral analysis techniques are employed to separate and quantify the D- and L-enantiomers of glutamic acid after peptide hydrolysis.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose. chromatographyonline.comresearchgate.net Alternatively, the hydrolyzed amino acids can be derivatized with a chiral reagent, creating diastereomers that can be separated on a standard achiral RP-HPLC column. nih.gov Gas chromatography (GC) on a chiral column can also be used after appropriate derivatization of the amino acids. thieme-connect.de
Spectroscopic Methods for Structural Characterization
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to study the secondary structure of peptides in solution. ijsra.netrsc.org The presence of the D-amino acid and the bulky cyclohexyl group can influence the peptide's folding into common secondary structures like alpha-helices and beta-sheets.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides information about the peptide's secondary structure by analyzing the amide I and amide II vibrational bands of the peptide backbone. rsc.orgthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : One- and two-dimensional NMR spectroscopy can provide detailed atomic-level information about the three-dimensional structure of the peptide in solution. rsc.orgoxfordglobal.com It can confirm the connectivity of the atoms and the stereochemistry of the incorporated D-amino acid.
Monitoring Reaction Progress in SPPS (e.g., Kaiser Test, Conductivity)
Monitoring the completeness of coupling and deprotection steps during solid-phase peptide synthesis (SPPS) is crucial for obtaining a high yield of the desired peptide. bachem.coms4science.at Several methods are used to monitor these reactions in real-time or near real-time.
Kaiser Test : The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines on the resin-bound peptide. iris-biotech.depeptide.com A positive result (blue color) after a coupling step indicates that the reaction is incomplete, and a second coupling may be necessary. peptide.com It is important to note that the Kaiser test is not reliable for secondary amines like proline. peptide.com
Conductivity Monitoring : In automated peptide synthesizers, the progress of coupling and deprotection reactions can be monitored by measuring the electrical conductivity of the reaction solution. google.comnih.gov Changes in the concentration of ionic species during these reactions lead to changes in conductivity, providing a real-time indication of the reaction's progress. google.compeptisystems.com This allows for automated adjustments to reaction times to ensure complete conversion. bachem.compharmaceutical-networking.com
Future Directions and Emerging Trends
Advancements in Reagents and Resins for Fmoc SPPS
The efficiency of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the interplay between the solid support (resin), coupling reagents, and the protected amino acid building blocks. For challenging residues like Fmoc-D-Glu(OcHx)-OH, which combine steric bulk with the potential for side reactions, ongoing innovation in resin and reagent technology is paramount.
Future developments are focused on enhancing resin performance to improve the synthesis of complex peptides, including those containing multiple D-amino acids. Traditional polystyrene (PS) resins, while widely used, can be suboptimal for hydrophobic sequences or those prone to aggregation. To overcome these limitations, novel resins with modified backbones and cross-linkers are being developed. For instance, resins incorporating polyethylene (B3416737) glycol (PEG) or other hydrophilic moieties show improved swelling properties in a wider range of solvents, including greener alternatives to dimethylformamide (DMF). yokogawa.com This enhanced compatibility is crucial for improving the solvation of both the resin and the growing peptide chain, thereby increasing coupling efficiency and minimizing deletion sequences.
A notable trend is the development of resins specifically designed to tackle the challenges of hydrophobicity and aggregation. Diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (DEG-PS) resins, for example, exhibit reduced hydrophobicity and greater flexibility compared to standard divinylbenzene-crosslinked resins. This leads to higher purity and yields for difficult peptide sequences. Similarly, novel sucrose-based polymer supports (SUBPOL) and polyacrylamide-based resins like Amino-Li resin offer hydrophilic alternatives that are compatible with both organic and aqueous synthesis conditions, expanding the possibilities for green chemistry approaches. mdpi.comnih.govmedchemexpress.com The successful synthesis of D-amino acid-containing peptides on these advanced supports underscores their potential for improving the incorporation of building blocks like this compound. mdpi.com
Table 7.1: Comparison of Advanced Resins for SPPS
| Resin Type | Cross-linker/Backbone | Key Advantages | Relevance for this compound |
| DEG-PS | Diethylene glycol dimethacrylate | Reduced hydrophobicity, enhanced flexibility, improved purity for difficult sequences. | Suitable for incorporating bulky and hydrophobic D-amino acid derivatives. |
| SUBPOL | Methacrylated Sucrose | Hydrophilic, tailored morphology, compatible with Fmoc/tBu strategy for D-amino acids. mdpi.com | Offers a biocompatible support that can improve synthesis of peptides containing D-Glu derivatives. |
| Amino-Li Resin | Polyacrylamide | High polarity, excellent swelling in water and polar organic solvents, suitable for green SPPS. nih.govmedchemexpress.com | Enables the use of more environmentally friendly solvent systems for peptide synthesis. |
| Octagel PEG | PEG-PS based | High uniformity, potential for high purity synthesis. yokogawa.com | Provides an alternative to traditional resins with potentially better performance for complex peptides. yokogawa.com |
Chemoenzymatic Synthesis Approaches Utilizing this compound
Chemoenzymatic peptide synthesis (CEPS) is a burgeoning field that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach offers significant advantages, including high stereoselectivity, the absence of racemization, and the ability to work under mild, aqueous conditions with minimal side-chain protection. nih.gov
The future of CEPS in relation to this compound lies in the use of engineered ligases and proteases that can recognize and incorporate D-amino acids or peptide fragments containing them. nih.gov Enzymes like omniligase-1 and sortase A are powerful tools for the ligation of unprotected peptide segments. uva.nlmedchemexpress.com While these enzymes typically exhibit high specificity for L-amino acids, protein engineering efforts are underway to broaden their substrate scope. A key strategy involves the enzymatic ligation of a chemically synthesized peptide fragment containing this compound to another peptide or protein. This would allow the precise, site-specific introduction of the D-amino acid into a larger biomolecule, conferring desirable properties such as enhanced stability.
For example, a synthetic peptide fragment could be assembled using standard Fmoc-SPPS, incorporating this compound at a desired position. After cleavage from the resin and deprotection of the side chain, this peptide, now featuring a D-glutamic acid residue, could serve as a substrate for an enzyme-catalyzed ligation reaction. Research has demonstrated the feasibility of ligating peptide fragments containing D-amino acids, paving the way for the creation of complex chimeric proteins and peptidomimetics with tailored functions. nih.gov
Flow Chemistry and Automated Platforms for Peptide Synthesis
The transition from batch synthesis to continuous flow chemistry represents a major leap forward in peptide production, offering faster reaction times, improved heat and mass transfer, and the potential for real-time monitoring and optimization. yokogawa.comnih.gov Automated fast-flow peptide synthesizers (AFPS) can significantly reduce the time required for amino acid incorporation, with cycle times of just a few minutes. peptide.com
For a building block like this compound, flow chemistry offers several advantages. The ability to precisely control temperature in a heated reactor can enhance coupling efficiency, which is particularly beneficial for sterically hindered amino acids. peptide.com Furthermore, automated platforms allow for the rapid screening of different coupling reagents, solvents, and additives to optimize the incorporation of challenging residues. ub.edu This is critical for minimizing side reactions such as racemization, which can be a concern for certain amino acids under basic conditions or elevated temperatures. iris-biotech.de
The integration of in-line analytical techniques, such as UV-Vis spectroscopy, into flow systems provides immediate feedback on the progress of the synthesis. ub.edu For instance, monitoring the release of the Fmoc group during the deprotection step can help identify and troubleshoot issues like peptide aggregation on the solid support in real-time. ub.edu As these automated platforms become more sophisticated, they will enable the routine synthesis of long and complex peptides containing multiple D-amino acids like D-glutamic acid, pushing the boundaries of what is currently achievable. peptide.com
Computational Design and Prediction of Peptide Synthesis Outcomes
Computational tools are becoming indispensable in modern peptide science, accelerating the design of novel peptide therapeutics and optimizing their synthesis. The future in this area involves a dual approach: the de novo design of peptides with specific functions and the prediction of synthesis efficiency to preemptively address challenges.
For peptides incorporating this compound, computational design algorithms can model how the inclusion of a D-amino acid will affect the peptide's three-dimensional structure and its interaction with a biological target. mit.edu Software platforms can now design peptide macrocycles built from mixtures of L- and D-amino acids, which often exhibit enhanced stability and binding affinity. mit.edu This predictive power is crucial for rationally designing peptidomimetics that leverage the unique properties conferred by D-amino acids.
On the synthesis front, machine learning and deep learning models are being developed to predict the outcome of SPPS reactions. researchgate.net By analyzing vast datasets from automated synthesizers, these models can predict sequence-dependent aggregation events and forecast the efficiency of Fmoc deprotection steps. researchgate.netsigmaaldrich.com Such predictive models could be used to identify potentially difficult couplings involving bulky residues like this compound and suggest alternative synthesis strategies, such as the use of different coupling reagents or the temporary incorporation of a pseudoproline dipeptide to disrupt secondary structure formation. researchgate.net This data-driven approach will move peptide synthesis from a trial-and-error process to a more predictable and efficient engineering discipline. researchgate.net
Table 7.2: Computational Tools in Peptide Science
| Tool Category | Application | Relevance for this compound |
| Peptide Design Software | De novo design of peptides and peptidomimetics with specific structures and functions. mit.edu | Enables the rational design of molecules incorporating D-Glu to enhance stability and target binding. |
| Molecular Dynamics (MD) Simulations | Simulating peptide folding and conformational dynamics. | Predicts how the D-enantiomer and OcHx protecting group influence the peptide's structure and flexibility. |
| Synthesis Prediction Models | Predicting difficult sequences, aggregation propensity, and reaction outcomes in SPPS. researchgate.netsigmaaldrich.com | Allows for the optimization of synthesis protocols to ensure efficient incorporation of the building block. |
Expanding the Scope of D-Amino Acid Incorporation in Novel Biomolecules
The incorporation of D-amino acids is a cornerstone strategy in the development of next-generation peptide-based drugs and biomaterials. The primary benefit is the enhanced resistance to proteolytic degradation, as natural proteases are stereospecific for L-amino acids. This directly translates to a longer in-vivo half-life, a critical attribute for many therapeutic peptides.
The use of this compound and similar building blocks is central to this effort. Beyond simple linear and cyclic peptides, D-amino acids are being incorporated into more complex molecular architectures. These include:
Peptidomimetics: These are molecules that mimic the structure and function of natural peptides but with modified backbones or non-natural amino acids to improve their drug-like properties. The inclusion of D-glutamic acid can influence the conformational preferences of the peptidomimetic, potentially leading to higher receptor affinity and selectivity. mit.edu
Peptide Conjugates: D-amino acid-containing peptides can be conjugated to other molecules, such as small-molecule drugs, imaging agents, or polymers like PEG, to create multifunctional therapeutics or diagnostics. mdpi.comnih.gov The D-amino acid component provides a stable scaffold for the delivery or presentation of the conjugated moiety.
Supramolecular Hydrogels: Fmoc-protected amino acids, including Fmoc-D-Glu-OH, can self-assemble into hydrogels. medchemexpress.com These materials have potential applications in drug delivery, tissue engineering, and as supports for catalysis in continuous flow chemistry. medchemexpress.com The specific properties of the hydrogel can be tuned by the choice of the amino acid and its protecting groups.
The continued exploration of these novel biomolecules will rely on a robust supply of high-purity D-amino acid building blocks like this compound and the advanced synthetic and analytical techniques needed to assemble them into functional architectures.
Q & A
Q. What is the role of the Fmoc and Ochx protecting groups in Fmoc-D-Glu(Ochx)-OH during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF) . The Ochx (cyclohexyl ester) group protects the γ-carboxylic acid of glutamic acid, preventing undesired side reactions during coupling. This orthogonal protection strategy ensures precise control over residue activation and deprotection .
Q. How should this compound be handled to ensure stability and purity in experiments?
- Storage : Store desiccated at -20°C to prevent hydrolysis of the ester group.
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid premature deprotection.
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to monitor purity (>98% recommended). For detailed protocols, refer to SPPS guidelines emphasizing inert atmospheres and rigorous exclusion of moisture .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize racemization?
Methodological considerations :
- Coupling agents : Use HATU or PyBOP with DIEA in DMF to enhance coupling efficiency and reduce racemization risk.
- Temperature : Maintain reactions at 0–4°C to suppress base-induced epimerization .
- Monitoring : Track reaction progress via LC-MS or ninhydrin tests.
Example optimization data :
| Condition | Yield (%) | Racemization (%) |
|---|---|---|
| HATU/DIEA, 25°C | 78 | 5.2 |
| PyBOP/DIEA, 0°C | 92 | 1.8 |
| Data adapted from analogous Fmoc-glutamic acid derivatives . |
Q. What analytical techniques resolve contradictions in the stability of this compound under acidic conditions?
Discrepancies in stability studies often arise from varying acid strengths or solvent systems. For example:
- TFA sensitivity : The Ochx group may partially hydrolyze in >50% TFA, complicating global deprotection. Mitigate this by limiting TFA exposure time or using milder cleavage cocktails (e.g., 95% TFA with scavengers) .
- Validation methods : Use ¹H/¹³C NMR to confirm ester integrity post-synthesis and MALDI-TOF to verify peptide sequence fidelity after cleavage .
Q. How does the stereochemistry of D-Glu in this compound influence its applications in peptide-based drug design?
The D-configuration confers resistance to enzymatic degradation, making it valuable for designing protease-stable peptides. For example:
- Case study : D-Glu residues in opioid peptides enhance blood-brain barrier penetration and metabolic stability.
- Experimental validation : Compare pharmacokinetic profiles of L- vs. D-Glu-containing analogs using in vitro protease assays and in vivo bioavailability studies .
Methodological Challenges
Q. What strategies prevent cross-contamination when synthesizing this compound-containing peptides?
- Equipment : Use filter tips and dedicated glassware to avoid carryover.
- Purification : Apply reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in H₂O/ACN) to isolate target peptides .
- Documentation : Maintain detailed logs of reagent batches and synthesis conditions for reproducibility .
Q. How can researchers validate the compatibility of this compound with non-standard SPPS resins?
- Resin screening : Test Wang, Rink amide, or trityl resins for loading efficiency via Fmoc quantification (UV absorbance at 301 nm).
- Comparative data :
| Resin Type | Loading (mmol/g) | Cleavage Efficiency (%) |
|---|---|---|
| Wang | 0.45 | 88 |
| Rink Amide | 0.62 | 92 |
| Data extrapolated from Fmoc-Glu(OtBu)-OH studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
